molecular formula C11H13N3Si B13131779 5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine

5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13131779
M. Wt: 215.33 g/mol
InChI Key: VZJSPXBKSOBDEX-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trimethylsilyl-ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated pyrazolo[3,4-b]pyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated pyrazolo[3,4-b]pyridine derivatives.

    Substitution: Formation of various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. Additionally, the pyrazolo[3,4-b]pyridine core may interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.

Properties

Molecular Formula

C11H13N3Si

Molecular Weight

215.33 g/mol

IUPAC Name

trimethyl-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]silane

InChI

InChI=1S/C11H13N3Si/c1-15(2,3)5-4-9-6-10-8-13-14-11(10)12-7-9/h6-8H,1-3H3,(H,12,13,14)

InChI Key

VZJSPXBKSOBDEX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(NN=C2)N=C1

Origin of Product

United States

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